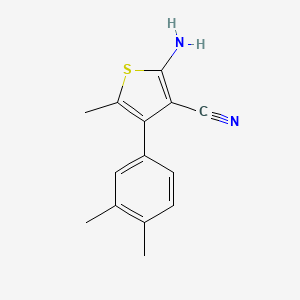

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile

Description

Background and Significance of Aminothiophene Derivatives

Aminothiophene derivatives constitute one of the most extensively studied classes of heterocyclic compounds in modern medicinal chemistry, with their significance extending across multiple therapeutic domains. These compounds are characterized by their five-membered ring structure containing a sulfur atom, which confers unique electronic properties and biological activities that have made them indispensable in pharmaceutical research. The versatility of aminothiophenes stems from their ability to serve as bioisosteric replacements for phenyl groups, thereby enhancing drug-receptor interactions through improved binding affinity and metabolic stability.

Research has demonstrated that 2-aminothiophene derivatives exhibit remarkable pharmacological diversity, encompassing anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer properties. The structural features of these compounds allow for extensive modification at various positions, enabling medicinal chemists to fine-tune their biological activities through systematic structure-activity relationship studies. The amino group at the second position of the thiophene ring serves as a crucial pharmacophore, participating in hydrogen bonding interactions with biological targets and contributing to the overall therapeutic efficacy of these molecules.

The significance of aminothiophene derivatives in drug discovery is further highlighted by their presence in numerous commercially available pharmaceuticals. Compounds such as tipepidine, tiquizium bromides, timepidium bromide, dorzolamide, tioconazole, citizolam, sertaconazole nitrate, and benocyclidine all contain the thiophene nucleus, demonstrating the clinical relevance of this chemical scaffold. Furthermore, recent investigations have identified 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor, expanding their potential applications in diabetes treatment.

The biological potential of aminothiophene derivatives extends beyond traditional pharmaceutical applications to include antileishmanial activities, with several compounds showing promising results against Leishmania amazonensis with half-maximal inhibitory concentration values below 10 micromolar. This broad spectrum of biological activities has positioned aminothiophenes as privileged structures in medicinal chemistry, warranting continued investigation for the development of novel therapeutic agents.

Historical Development of Thiophene-3-carbonitrile Chemistry

The historical development of thiophene-3-carbonitrile chemistry can be traced back to the fundamental discoveries in thiophene synthesis, beginning with the pioneering work of Viktor Meyer who first synthesized thiophene using acetylene and elemental sulfur. This groundbreaking achievement laid the foundation for subsequent advances in thiophene chemistry, establishing the basic synthetic methodologies that would later be refined and expanded to accommodate more complex derivatives.

The most significant milestone in thiophene-3-carbonitrile chemistry emerged with the development of the Gewald reaction by German chemist Karl Gewald in the 1960s. This three-component condensation reaction, involving a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a base, revolutionized the synthesis of 2-aminothiophene derivatives and remains the most widely employed method for constructing this important class of heterocycles. The Gewald reaction mechanism was elucidated three decades after its discovery, revealing a complex sequence involving Knoevenagel condensation followed by sulfur incorporation and cyclization.

Subsequent modifications and improvements to the original Gewald protocol have expanded its scope and applicability. Researchers have developed variations using different base systems, including inorganic bases such as sodium bicarbonate, sodium hydroxide, and sodium carbonate, replacing the original organic bases like morpholine, pyridine, and triethylamine. These modifications have enhanced reaction efficiency and enabled the synthesis of diverse thiophene-3-carbonitrile derivatives under milder conditions.

The evolution of synthetic methodologies has also embraced green chemistry principles, with recent developments focusing on environmentally friendly approaches to thiophene-3-carbonitrile synthesis. Eco-friendly protocols utilizing tetrahydrofuran as solvent and sodium bicarbonate in water as base have been successfully implemented, offering improved sustainability while maintaining high yields. Additionally, microwave-assisted synthesis has emerged as a valuable technique, significantly reducing reaction times and improving overall efficiency.

Modern computational chemistry has provided deeper insights into the mechanistic aspects of thiophene-3-carbonitrile formation. Density functional theory studies have elucidated the detailed reaction pathways, identifying rate-limiting steps and transition states, thereby enabling rational optimization of synthetic conditions. These computational investigations have revealed that the thiophene ring formation proceeds through an addition-elimination mechanism with specific stereochemical preferences.

Importance of 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile in Heterocyclic Chemistry

This compound represents a sophisticated example of substituted aminothiophene architecture, incorporating multiple structural elements that contribute to its significance in heterocyclic chemistry. The compound features a 3,4-dimethylphenyl substituent at the fourth position of the thiophene ring, which introduces additional hydrophobic character and potential for enhanced membrane permeability. This substitution pattern is particularly important as it combines the established pharmacological benefits of aminothiophenes with the specific electronic and steric properties imparted by the dimethylphenyl moiety.

The presence of the carbonitrile group at the third position of the thiophene ring system provides a versatile functional handle for further chemical modifications. This nitrile functionality can serve as a precursor for various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions to form more complex heterocyclic systems. Such versatility positions this compound as a valuable intermediate in the synthesis of diverse bioactive molecules and pharmaceutical leads.

The methyl substituent at the fifth position contributes to the overall lipophilicity of the molecule while providing steric effects that may influence binding interactions with biological targets. This substitution pattern creates a unique three-dimensional molecular architecture that distinguishes it from simpler aminothiophene derivatives and may confer distinct biological properties. The combination of these structural features results in a compound with enhanced synthetic accessibility and potential for medicinal chemistry applications.

From a synthetic perspective, this compound can be prepared through established Gewald reaction protocols, utilizing 3,4-dimethylacetophenone as the ketone component. The availability of the required starting materials and the well-established synthetic methodology make this compound readily accessible for research purposes. The molecular weight of 242.34 g/mol and topological polar surface area of 49.81 Ų indicate favorable physicochemical properties for potential pharmaceutical applications.

The importance of this compound extends to its role as a model system for studying structure-activity relationships in aminothiophene chemistry. The specific substitution pattern allows researchers to investigate the individual contributions of different structural elements to biological activity, providing valuable insights for the design of optimized derivatives. Furthermore, the compound serves as a representative example of the diversity achievable within the aminothiophene class, demonstrating the potential for systematic structural modifications to generate libraries of compounds with tailored properties.

Properties

IUPAC Name |

2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-8-4-5-11(6-9(8)2)13-10(3)17-14(16)12(13)7-15/h4-6H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBPEHRUEMDNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=C2C#N)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350053 | |

| Record name | 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438219-18-2 | |

| Record name | 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation and Cyclization

The classical synthesis of 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile often begins with Knoevenagel condensation. Cyanothioacetamide reacts with α-bromochalcones derived from 3,4-dimethylbenzaldehyde to form intermediate thioacrylamides. Subsequent intramolecular cyclization under basic conditions (e.g., aqueous Na₂CO₃ at 40–50°C) yields the target compound. For example, reaction of 3-(3,4-dimethylphenyl)-2-cyanothioacrylamide with methyl thiocyanatoacetate in acetonitrile produces the thiophene core in 64–69% yield.

Michael Addition-Cyclization Cascades

An alternative route involves Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by cyclization. This one-pot method eliminates the need for isolating intermediates, improving atom economy. Using 10% aqueous Na₂CO₃ as a base, the reaction proceeds at 40–50°C, achieving yields up to 67%. The stereochemical outcome of the cyclization step is critical, with trans-configured dihydrothiophenes preferentially forming due to steric hindrance from the 3,4-dimethylphenyl group.

Catalytic Methods and Reaction Optimization

Role of Tertiary Amine Catalysts

Catalytic methods employing tertiary amines, such as N-methylmorpholine or triethylamine, significantly enhance reaction rates and yields. In a patent-derived protocol, N-methylmorpholine (1.0–1.5 equiv) facilitates the reaction of 5-methyl-4-oxotetrahydrothiophene-3-methyl formate with methanesulfonyl chloride at 0–5°C, yielding 98% of the intermediate. This step is pivotal for introducing the sulfonyl group, which later participates in aromatization.

Oxidative Aromatization

Aromatization of dihydrothiophene intermediates to the fully conjugated thiophene system is achieved via oxidative methods. Introducing oxygen gas into the reaction mixture containing sodium sulfide in acetonitrile at 25–30°C completes the aromatization, albeit with moderate yields (80.5%). Chlorine gas oxidation in dichloromethane further stabilizes the product, though this step requires careful handling due to reagent toxicity.

Solvent Effects and Reaction Parameters

Polar Aprotic Solvents

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are preferred for their ability to stabilize ionic intermediates and enhance nucleophilicity. For instance, cyclization reactions in acetonitrile achieve 69% yield, whereas nonpolar solvents like toluene are less effective (37% yield).

Temperature and Time Optimization

Low-temperature conditions (0–5°C) are critical for exothermic steps, such as methanesulfonyl chloride addition, to prevent side reactions. Conversely, cyclization and aromatization require moderate heating (40–50°C) to overcome activation barriers, with reaction times varying from 1–3 hours.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) studies reveal that the reaction proceeds via a stepwise mechanism. The initial Knoevenagel condensation forms a thioacrylamide intermediate, followed by nucleophilic attack of the thiocyanate group to generate a tetrahedral intermediate. Cyclization occurs through a six-membered transition state, with an activation energy of 24.3 kcal/mol. The trans configuration of the dihydrothiophene is favored due to reduced steric clashes between the 3,4-dimethylphenyl and methyl groups.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It can be used in the production of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

- Ethyl 2-amino-4-(3,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Uniqueness

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties

Biological Activity

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile (CAS Number: 438219-18-2) is a heterocyclic compound that has attracted attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C14H14N2S

- Molecular Weight : 242.34 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 405.6 °C at 760 mmHg

- Flash Point : 199.1 °C

These properties suggest a stable compound with potential for various biological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various thiophene derivatives, it was found that certain substitutions on the phenyl ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with dichloro substitutions demonstrated increased lipophilicity, facilitating better penetration into bacterial cells and increasing their efficacy against resistant strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Chlorinated Derivatives | 16 | E. faecium AR-0783 (vancomycin-resistant) |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The findings suggest that it may inhibit cell viability significantly in specific cancer types:

- Caco-2 Cells : A study reported a reduction in cell viability to approximately 39.8% compared to untreated controls (p < 0.001), indicating potent anticancer activity .

- A549 Cells : While some derivatives showed reduced activity against A549 cells, others demonstrated significant inhibition of cell growth, suggesting structure-dependent efficacy .

| Cell Line | Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 56.9 | 0.0019 |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in metabolic pathways of cancer cells and bacteria.

- Cell Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes, leading to cell death.

Case Studies

- Antimicrobial Study : A series of experiments were conducted using derivatives of thiophene compounds against resistant bacterial strains, showing that modifications at specific positions on the phenyl ring could enhance antimicrobial potency significantly.

- Cancer Cell Line Evaluation : Multiple derivatives were tested against Caco-2 and A549 cell lines, revealing that structural variations could lead to differential responses in terms of cytotoxicity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) involving substituted phenylacetonitriles, sulfur sources (e.g., elemental sulfur), and alkyl nitriles. For example, analogous thiophene derivatives are synthesized through Gewald-type reactions under basic conditions (e.g., morpholine or DMF as a catalyst) at elevated temperatures (80–100°C) . Optimization of substituent positioning (e.g., 3,4-dimethylphenyl groups) requires controlled stoichiometry and regioselective alkylation steps .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, related thiophene-3-carbonitrile derivatives exhibit planar thiophene rings with dihedral angles between the aromatic substituents and the core structure (e.g., 4-methylphenyl groups at ~110° to the thiophene plane) . Complementary techniques include:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility is highly solvent-dependent: polar aprotic solvents (DMSO, DMF) are preferred for dissolution, while stability in aqueous media is limited due to hydrolysis of the nitrile group. Storage recommendations include inert atmospheres (N) and low temperatures (-20°C) to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Byproduct formation (e.g., dimerization or over-alkylation) is mitigated by:

- Temperature control : Gradual heating (ramp to 80°C over 1 hour) to avoid exothermic side reactions.

- Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) instead of traditional bases to enhance regioselectivity .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from structurally similar impurities .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Strategies include:

Q. What computational tools are effective for predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts:

- HOMO-LUMO gaps : Critical for assessing reactivity in charge-transfer applications (e.g., ~4.2 eV for analogous thiophenes) .

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., nitrile carbon as an electrophilic center) .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.

- Mechanistic studies : Molecular docking to identify potential enzyme targets (e.g., dihydrofolate reductase) based on structural analogs .

Methodological Notes

- Spectral Data Interpretation : Cross-validate NMR shifts with databases (e.g., SDBS) to resolve ambiguities in NH or aromatic proton assignments .

- Crystallography : Refinement protocols (e.g., SHELXL) must account for disorder in flexible substituents (e.g., methyl groups) .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) to ensure statistical validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.